molecular formula C8H7ClO4S B580983 3-Chloro-4-(methylsulfonyl)benzoic acid CAS No. 1197193-45-5

3-Chloro-4-(methylsulfonyl)benzoic acid

Cat. No. B580983
M. Wt: 234.65
InChI Key: HBBPBQPKQRWCBA-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C8H7ClO4S and a molecular weight of 234.66 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds, such as 2-chloro-4-(methylsulfonyl)benzoic acid, has been reported in the literature . The method includes adding 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts into an autoclave, injecting oxygen with pressure intensity of 0 MPa to 3.0 MPa into the autoclave, heating the autoclave till the temperature reaches 140 DEG C to 200 DEG C, keeping the temperature and conducting a stirring reaction for 1 hour, injecting oxygen into the autoclave again, and continuing to keep the temperature and conduct a stirring reaction .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-(methylsulfonyl)benzoic acid is 1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

3-Chloro-4-(methylsulfonyl)benzoic acid is a solid substance .

Scientific Research Applications

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” is used in organic synthesis . It can be involved in acylation reactions and sulfonylation reactions .

Results or Outcomes

Oxidation of Substituted Toluenes

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” can be produced from the oxidation of 2-chloro-4-(methylsulfonyl)toluene . This reaction is a typical example of the benzylic oxidation of a substituted toluene, a reaction widely used in the synthesis of pesticides, pharmaceuticals, spices, dyes, and other fields .

Methods of Application

The oxidation is catalyzed by Cu(I) and HNO3, based on the recycling of NOx . The optimized reaction conditions are 160°C, oxygen pressure 1.5 MPa, HNO3 concentration 25 wt%, HNO3: substrate 0.5:1, using 1.0 mol% CuI as catalyst .

Results or Outcomes

The dosage of HNO3 in the new process is only 25% of the stoichiometric amount and 12.5% of the amount of the traditional process. The NOx emission is 5% amount of the traditional process .

Synthesis of Benzobicyclon

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” can be used in the synthesis of Benzobicyclon . Benzobicyclon is a pro-herbicide used against resistant weeds in California rice fields .

Results or Outcomes

Occupational Health

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” has been identified as a cause of sensitiser induced occupational asthma, rhinitis and urticaria .

Results or Outcomes

Synthesis of 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” can be used in the synthesis of 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid . This compound has a molecular formula of C9H8BrClO4S and a molecular weight of 327.579 Da .

Results or Outcomes

Safety and Health Precautions

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” has been identified as a cause of sensitiser induced occupational asthma, rhinitis and urticaria . This is not an application in the traditional sense, but rather an identification of a potential health risk associated with exposure to this compound.

Safety And Hazards

The safety information for 3-Chloro-4-(methylsulfonyl)benzoic acid indicates that it may cause serious eye damage . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-chloro-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBPBQPKQRWCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(methylsulfonyl)benzoic acid

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